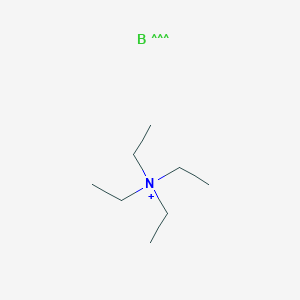

Tétraéthylammonium borohydrure

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tetraethylammonium borohydride is a chemical compound with the formula (C₂H₅)₄N(BH₄). It is a crystalline solid that is stable under standard conditions. This compound is known for its reducing properties and is used in various chemical reactions, particularly in organic synthesis. It is soluble in water and organic solvents and is often used as a reducing agent, hydrogen source, and deoxygenating agent.

Applications De Recherche Scientifique

Tetraethylammonium borohydride has a wide range of applications in scientific research:

Chemistry: It is used as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds and hydrogenation reactions.

Biology: It is used in the preparation of biological samples, particularly in the reduction of disulfide bonds in proteins.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: It is used in the production of fine chemicals, polymers, and other industrial products.

Mécanisme D'action

Target of Action

Tetraethylammonium borohydride, also known as TEAB, is an experimental compound with no approved indication . Its primary targets are autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . These targets play crucial roles in various physiological processes, including nerve signal transmission and muscle contraction.

Mode of Action

The exact mechanism of action of TEAB is still under investigation . It is known to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . By blocking these targets, TEAB inhibits the transmission of nerve signals and the contraction of muscles.

Biochemical Pathways

The biochemical pathways affected by TEAB are related to its targets. For instance, by blocking calcium- and voltage-activated potassium channels, TEAB can affect the flow of potassium ions across cell membranes, which is crucial for nerve signal transmission and muscle contraction . .

Result of Action

The molecular and cellular effects of TEAB’s action are related to its inhibitory effects on its targets. For instance, by blocking autonomic ganglia and nicotinic acetylcholine receptors, TEAB can inhibit nerve signal transmission, leading to effects such as muscle relaxation . .

Action Environment

The action, efficacy, and stability of TEAB can be influenced by various environmental factors. For instance, TEAB is moisture sensitive and may decompose to produce toxic gases when it is heated or exposed to moisture . Therefore, it should be handled properly to avoid contact with strong oxidizing agents and organic acids, which could trigger combustion or explosion .

Analyse Biochimique

Cellular Effects

It has been suggested that it may induce apoptosis in HeLa cells

Molecular Mechanism

Tetraethylammonium borohydride’s mechanism of action is still being investigated. It is known to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors .

Temporal Effects in Laboratory Settings

It is known to be stable at room temperature and under normal pressure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetraethylammonium borohydride can be synthesized by reacting sodium borohydride with tetraethylammonium hydroxide in an organic solvent. The reaction typically proceeds as follows:

NaBH4+(C2H5)4N(OH)→(C2H5)4N(BH4)+NaOH

The product is then purified through distillation and crystallization .

Industrial Production Methods: Industrial production of tetraethylammonium borohydride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors, and the purification process involves multiple stages of crystallization and filtration to remove impurities .

Analyse Des Réactions Chimiques

Types of Reactions: Tetraethylammonium borohydride undergoes various chemical reactions, including:

Reduction: It is a mild reducing agent and can reduce aldehydes, ketones, and other carbonyl compounds to their corresponding alcohols.

Hydrogenation: It can act as a hydrogen source in hydrogenation reactions, particularly in the presence of metal catalysts.

Deoxygenation: It is used to remove oxygen from organic compounds, making it useful in the synthesis of deoxygenated products.

Common Reagents and Conditions:

Reagents: Common reagents used with tetraethylammonium borohydride include metal catalysts (e.g., platinum, palladium), organic solvents (e.g., ethanol, methanol), and other reducing agents.

Major Products:

Alcohols: Reduction of carbonyl compounds results in the formation of alcohols.

Hydrogenated Compounds: Hydrogenation reactions yield hydrogenated organic compounds.

Deoxygenated Products: Deoxygenation reactions produce deoxygenated organic compounds.

Comparaison Avec Des Composés Similaires

Sodium Borohydride (NaBH₄): A common reducing agent with similar properties but different solubility and reactivity.

Lithium Borohydride (LiBH₄): Another reducing agent with higher reactivity and different solubility.

Tetrabutylammonium Borohydride: Similar to tetraethylammonium borohydride but with different solubility and reactivity due to the larger butyl groups.

Uniqueness: Tetraethylammonium borohydride is unique due to its moderate reducing power, solubility in both water and organic solvents, and stability under standard conditions. These properties make it a versatile reagent in various chemical reactions and applications .

Propriétés

Numéro CAS |

17083-85-1 |

|---|---|

Formule moléculaire |

C8H20BN+ |

Poids moléculaire |

141.06 g/mol |

InChI |

InChI=1S/C8H20N.B/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;/q+1; |

Clé InChI |

NQZKZGHOYUYCHU-UHFFFAOYSA-N |

SMILES |

[B-].CC[N+](CC)(CC)CC |

SMILES canonique |

[B].CC[N+](CC)(CC)CC |

Key on ui other cas no. |

17083-85-1 |

Pictogrammes |

Flammable; Corrosive; Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tetraethylammonium borohydride contribute to the preservation of historical documents and artwork?

A: Tetraethylammonium borohydride can be used to stabilize cellulose, the primary component of paper, against degradation. Research has shown that treating aged rag paper with Tetraethylammonium borohydride significantly improves its long-term stability []. This is achieved by reducing carbonyl groups (ketones and aldehydes) present in oxidized cellulose, which are responsible for its degradation over time. This application is particularly relevant for preserving historical documents and artwork on paper substrates.

Q2: Can you explain the significance of removing carbonyl groups from oxidized cellulose using Tetraethylammonium borohydride in paper conservation?

A: The presence of carbonyl groups in oxidized cellulose weakens the paper's structure, making it susceptible to further degradation, embrittlement, and discoloration over time []. Tetraethylammonium borohydride acts as a reducing agent, effectively converting these carbonyl groups back to their original alcohol form. This reduction process strengthens the cellulose chains, enhancing the paper's long-term stability and resistance to further damage []. This stabilization effect is crucial for preserving the integrity and longevity of valuable documents and artwork on paper.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.